molecular formula C12H9F3N4O2S2 B2820243 N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 868973-46-0

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2820243
CAS No.: 868973-46-0
M. Wt: 362.35
InChI Key: QEDCZILZQZADNP-UHFFFAOYSA-N
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Description

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C12H9F3N4O2S2 and its molecular weight is 362.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Complex Formation

Synthesis of Thiadiazolobenzamide and Metal Complexes : A study by Adhami et al. (2012) detailed the synthesis of a thiadiazolobenzamide compound through cyclization of thioxothiourea, followed by the formation of complexes with Ni and Pd ions. This research highlighted the compound's potential as a precursor for developing metal complexes with specific characteristics, such as coordination geometry and thermal stability (Adhami, Nabilzadeh, Emmerling, Ghiasi, & Heravi, 2012).

Biological Activities

Antimicrobial and Larvicidal Properties : Novel triazinone derivatives, including thiadiazole structures similar to the compound of interest, were evaluated for antimicrobial and larvicidal activities by Kumara et al. (2015). These compounds showed potential in inhibiting the growth of certain bacterial and fungal pathogens and demonstrated mosquito larvicidal activity, suggesting their applicability in developing new antimicrobial agents and insecticides (Kumara, Naik, JagadeeshPrasad, AnushaG., Castelino, MadhuKumarD., Laxmana, & Nair, 2015).

Green Synthesis of Carboxamides : Horishny and Matiychuk (2020) conducted a study on the green synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides from carboxylic acid hydrazides and 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water. This research contributes to sustainable chemistry practices by utilizing water as a solvent and achieving nearly quantitative yields, showcasing the versatility of thiadiazole and related compounds in synthesizing environmentally friendly chemicals (Horishny & Matiychuk, 2020).

Anticancer Evaluation

Anticancer Activity of Benzamide Derivatives : A study by Tiwari et al. (2017) focused on the synthesis of benzamide derivatives containing a thiadiazole scaffold and evaluating their anticancer activity. The compounds exhibited promising in vitro anticancer activity against several human cancer cell lines, indicating the potential of thiadiazole derivatives as anticancer agents (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).

Properties

IUPAC Name

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N4O2S2/c13-12(14,15)7-3-1-2-6(4-7)9(21)17-10-18-19-11(23-10)22-5-8(16)20/h1-4H,5H2,(H2,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDCZILZQZADNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(S2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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